![molecular formula C24H25N5O3S2 B2436208 4-(氮杂环庚烷-1-基磺酰基)-N-(1-(苯并[d]噻唑-2-基)-3-甲基-1H-吡唑-5-基)苯甲酰胺 CAS No. 1171661-13-4](/img/structure/B2436208.png)

4-(氮杂环庚烷-1-基磺酰基)-N-(1-(苯并[d]噻唑-2-基)-3-甲基-1H-吡唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

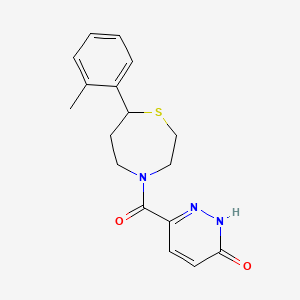

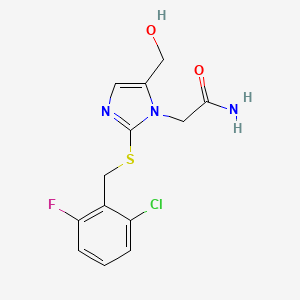

4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C24H25N5O3S2 and its molecular weight is 495.62. The purity is usually 95%.

BenchChem offers high-quality 4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

发光材料

该化合物已被用作发光材料 . 两种类型的功能化2-(苯并[d]噻唑-2-基)酚配体(BTZ-Cz-OH和BTZ-DCz-OH)及其二氟硼配合物(BTZ-Cz- BF和BTZ-DCz-BF)被引入作为发光材料 . 所有发光材料均通过NMR(1H和13C)光谱、高分辨率质谱和元素分析进行表征 . 它们表现出良好的热稳定性和电化学稳定性 .

光电子学

该化合物在光电子学领域具有潜在应用 . 随着溶剂极性的增加,该化合物的激发态分子内质子转移(ESIPT)反应逐渐受到抑制 . 了解溶剂效应的机制有助于开发光电子学领域的新产品 .

杀虫剂

该化合物已被合成并评估为杀虫剂 . 生物测定结果表明,大多数合成化合物表现出良好的杀虫潜力,特别是针对东方菜粉蝶和小菜蛾 .

作用机制

Mode of Action

The compound’s mode of action is characterized by its interaction with its targets, resulting in changes at the molecular level. The compound is known to exhibit excited state intramolecular proton transfer (ESIPT) properties . This means that in the excited state, a proton within the molecule is transferred from one location to another. This process can lead to significant changes in the molecule’s behavior and interactions with its environment .

Biochemical Pathways

The esipt process can potentially influence various biochemical pathways, particularly those involving proton transfer reactions . The downstream effects of these changes would depend on the specific pathways involved.

Result of Action

The esipt process can potentially lead to changes in the molecule’s emission properties . For instance, the compound has been observed to exhibit green emission in solution and solid films due to the ESIPT process . After coordination with difluoroboron, a significant blue shift and enhanced emission were observed due to restricted conformational changes .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the solvent polarity can affect the ESIPT process . An increase in solvent polarity was found to gradually inhibit the ESIPT reaction . This suggests that the compound’s action and efficacy could vary depending on the polarity of the environment in which it is present.

属性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S2/c1-17-16-22(29(27-17)24-25-20-8-4-5-9-21(20)33-24)26-23(30)18-10-12-19(13-11-18)34(31,32)28-14-6-2-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOXBTHAUXMKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2436126.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436130.png)

![morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2436133.png)

![(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride](/img/structure/B2436136.png)

![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)

![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2436142.png)

![1-(3-Fluorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2436148.png)